Isogentisin 3-O-glucoside Isogentisin 3-O-glucoside
Brand Name: Vulcanchem
CAS No.: 68325-59-7
VCID: VC1803105
InChI: InChI=1S/C20H20O10/c1-27-8-2-3-12-10(4-8)16(23)15-11(22)5-9(6-13(15)29-12)28-20-19(26)18(25)17(24)14(7-21)30-20/h2-6,14,17-22,24-26H,7H2,1H3/t14-,17-,18+,19-,20-/m1/s1
SMILES: COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C20H20O10
Molecular Weight: 420.4 g/mol

Isogentisin 3-O-glucoside

CAS No.: 68325-59-7

Cat. No.: VC1803105

Molecular Formula: C20H20O10

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

Isogentisin 3-O-glucoside - 68325-59-7

Specification

CAS No. 68325-59-7
Molecular Formula C20H20O10
Molecular Weight 420.4 g/mol
IUPAC Name 1-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Standard InChI InChI=1S/C20H20O10/c1-27-8-2-3-12-10(4-8)16(23)15-11(22)5-9(6-13(15)29-12)28-20-19(26)18(25)17(24)14(7-21)30-20/h2-6,14,17-22,24-26H,7H2,1H3/t14-,17-,18+,19-,20-/m1/s1
Standard InChI Key DTOIUXRIJVTQEO-LWUBGYQZSA-N
Isomeric SMILES COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Chemical Structure and Properties

Isogentisin 3-O-glucoside (CAS No. 68325-59-7) is characterized by its molecular formula C20H20O10 and a molecular weight of 420.4 g/mol. The compound is structurally composed of isogentisin with a glucose molecule attached at the 3-O position. The parent compound, isogentisin, is a member of the xanthone class, specifically a 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3 and a methoxy group at position 7 .

The addition of the glucose moiety significantly alters the compound's physicochemical properties. The glycosylation process enhances water solubility while maintaining structural stability under neutral to slightly alkaline conditions. This improved solubility profile is consistent with observations in other flavonoid glucosides, which often demonstrate enhanced bioavailability compared to their aglycone counterparts.

Structural Comparison with Parent Compound

Table 1: Chemical Properties Comparison between Isogentisin and its 3-O-glucoside

PropertyIsogentisinIsogentisin 3-O-glucoside
Molecular FormulaC14H10O5C20H20O10
Molecular Weight258.23 g/mol420.4 g/mol
Functional GroupsHydroxy groups (positions 1 and 3), Methoxy group (position 7)Additional glucose moiety at 3-O position
Water SolubilityLowerHigher
Chemical ClassificationXanthoneFlavonoid glycoside

Natural Sources and Occurrence

Isogentisin 3-O-glucoside, like its parent compound isogentisin, is found in several plant species, particularly those belonging to the Gentianaceae family. The parent compound isogentisin has been reported in Gentianopsis grandis and Gentianopsis barbata, suggesting these might also be sources for the glucoside form . These plants have historically been utilized in traditional medicine systems across Europe and Asia due to their unique actions on the central nervous system .

The distribution and concentration of Isogentisin 3-O-glucoside in plant tissues can vary based on environmental factors, harvesting time, and extraction methods. While specific quantification data across different plant sources is limited in the available literature, the compound represents an important secondary metabolite in these plant species.

Biosynthesis and Production

Natural Biosynthetic Pathways

In plants, the biosynthesis of isogentisin 3-O-glucoside occurs through the flavonoid biosynthetic pathway, followed by glycosylation. The process involves the action of specific UDP-glucosyltransferases that catalyze the transfer of glucose from UDP-glucose to the 3-O position of isogentisin. This enzymatic glucosylation is part of the plant's secondary metabolism and may serve protective or signaling functions.

Laboratory Synthesis and Production

Isogentisin 3-O-glucoside can be synthesized through both chemical synthesis and biotransformation processes. The biotechnological approach to producing flavonoid glucosides has gained increasing attention due to its specificity and environmentally friendly nature. Similar to approaches used for other flavonoid glucosides, the production of isogentisin 3-O-glucoside can be optimized by controlling conditions such as pH, temperature, and substrate concentration.

Recent advances in enzymatic synthesis of flavonoid glucosides provide valuable insights for optimizing the production of isogentisin 3-O-glucoside. For instance, UDP-glucosyltransferases from various microbial sources have been successfully employed to catalyze the glucosylation of flavonoids, enhancing their solubility and bioavailability . These enzymatic approaches offer advantages in terms of regioselectivity and reaction efficiency compared to traditional chemical synthesis methods.

Biological Activities

Antioxidant Properties

Isogentisin 3-O-glucoside exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress within biological systems. This property is common among flavonoid glycosides and contributes to their potential health benefits. The antioxidant capacity of isogentisin 3-O-glucoside is likely influenced by its structural features, including the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Monoamine Oxidase Inhibition

One of the most notable biological activities of isogentisin 3-O-glucoside is its ability to inhibit monoamine oxidase (MAO) in vitro. Studies using rat brain mitochondria have demonstrated that both isogentisin and its 3-O-glucoside inhibit type A and type B MAO, using 5-hydroxytryptamine (5-HT) and β-phenylethylamine (PEA) as relatively specific substrates, respectively .

Table 2: MAO Inhibition Properties of Isogentisin and Isogentisin 3-O-glucoside

ParameterIsogentisinIsogentisin 3-O-glucoside
MAO-A InhibitionHigh potencyModerate potency
MAO-B InhibitionHigh potencyModerate potency
Inhibition TypeCompetitiveCompetitive
SelectivityNon-selectiveNon-selective

Effects on Carbohydrate Metabolism

Research indicates that isogentisin 3-O-glucoside exhibits significant inhibitory effects on enzymes involved in carbohydrate metabolism. This property suggests potential applications in managing blood glucose levels and possibly in the development of anti-diabetic agents. The compound's ability to modulate enzyme activity through competitive inhibition makes it a promising candidate for further investigation in metabolic health research.

Pharmacokinetics and Bioavailability

Solubility and Absorption

The glycosylation of isogentisin to form isogentisin 3-O-glucoside significantly improves its water solubility. Drawing parallels from studies on other flavonoid glucosides, this enhanced solubility likely contributes to better absorption in the gastrointestinal tract. For example, studies on quercetin-3-O-glucoside have shown that its water solubility was enhanced 69-fold over rutin and 328-fold over quercetin, potentially making it more bioavailable .

Similarly, attaching sugars to flavonoids using microbial glucosyltransferases has been shown to enhance their solubility, making the compounds more readily absorbed in the small intestine . This principle likely applies to isogentisin 3-O-glucoside as well, suggesting improved bioavailability compared to its aglycone form.

Stability and Metabolism

Isogentisin 3-O-glucoside demonstrates better stability under neutral to slightly alkaline conditions. The stability of flavonoid glucosides generally differs from their parent compounds, with the sugar moiety often providing protection against oxidative degradation. The metabolism of isogentisin 3-O-glucoside likely involves deglycosylation by intestinal or hepatic enzymes, followed by further biotransformation of the aglycone.

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of isogentisin 3-O-glucoside in plant extracts and biological samples. These include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

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